molecular formula C23H23F2N3O4S B2472542 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946259-78-5

7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2472542
CAS No.: 946259-78-5
M. Wt: 475.51
InChI Key: QEAUOXVVONLGRK-UHFFFAOYSA-N
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Description

The compound 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that features a unique tricyclic structure

Properties

IUPAC Name

7-[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O4S/c24-19-5-3-17(14-20(19)25)23(30)26-8-10-27(11-9-26)33(31,32)18-12-15-2-1-7-28-21(29)6-4-16(13-18)22(15)28/h3,5,12-14H,1-2,4,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAUOXVVONLGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Scientific Research Applications

Molecular Formula

  • C : 24
  • H : 29
  • F : 2
  • N : 3
  • O : 3
  • S : 1

Antipsychotic Activity

Research indicates that compounds similar to the one exhibit antipsychotic properties. The piperazine moiety is commonly found in many antipsychotic drugs, suggesting that this compound may interact with dopamine receptors effectively. Studies have shown that modifications to the piperazine structure can enhance binding affinity and selectivity for specific receptor subtypes .

Anticancer Potential

The unique structure of this compound positions it as a candidate for anticancer drug development. The ability of tricyclic compounds to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation has been documented in various studies . Research into related compounds has demonstrated significant cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's potential .

Case Study 1: Antipsychotic Efficacy

A study evaluated the antipsychotic efficacy of similar compounds in animal models. The results indicated significant reductions in hyperactivity and stereotypical behaviors in treated subjects compared to controls . This suggests that the compound may hold promise as a therapeutic agent for schizophrenia or other psychotic disorders.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that related compounds exhibited potent cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways . Further research into this compound could elucidate its specific mechanisms of action and therapeutic window.

Mechanism of Action

The mechanism of action of 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

The uniqueness of 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its tricyclic structure and the presence of both sulfonyl and difluorobenzoyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine moiety linked to a sulfonyl group and an azatricyclo framework, which contributes to its unique biological properties. The presence of the 3,4-difluorobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this one demonstrated moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis .

Compound Target Bacteria Activity Level IC50 (µM)
7-{...}Salmonella typhiModerate2.14
7-{...}Bacillus subtilisStrong0.63

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively, which are critical targets in treating neurological disorders and managing urea levels in the body.

Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseCompetitive1.21
UreaseNon-competitive6.28

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, facilitating inhibition.
  • Competitive Inhibition : For AChE, it acts as a competitive inhibitor by occupying the active site, preventing substrate access .
  • Structural Interaction : The presence of fluorine atoms in the benzoyl group enhances binding through hydrophobic interactions with amino acid residues in the enzyme's active site .

Study on Antimicrobial Efficacy

A recent study synthesized several piperazine derivatives and evaluated their antimicrobial efficacy against common pathogens. Among these, the compound showed promising results against multiple bacterial strains, demonstrating its potential as a therapeutic agent .

Enzyme Inhibition Research

Further investigations into enzyme inhibition revealed that this compound could serve as a lead for developing new drugs targeting AChE and urease due to its low IC50 values compared to standard inhibitors .

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